molecular formula C21H21O10+ B12775022 Peonidin 3-arabinoside cation CAS No. 788153-92-4

Peonidin 3-arabinoside cation

Cat. No.: B12775022
CAS No.: 788153-92-4
M. Wt: 433.4 g/mol
InChI Key: KRUPPTWQKIEURV-CWWINAKGSA-O
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Description

Contextualization within Anthocyanin Research Landscape

The study of Peonidin (B1209262) 3-arabinoside cation is intrinsically linked to the broader field of anthocyanin research. Anthocyanins are a major group of water-soluble pigments in the plant kingdom, responsible for many of the blue, red, and purple colors observed in nature. scispace.com The term "anthocyanin" was first coined in 1835 by the German pharmacist Ludwig Clamor Marquart. wikipedia.org These pigments are glycosides of anthocyanidins, with the most common anthocyanidins being cyanidin (B77932), delphinidin, malvidin (B83408), pelargonidin, peonidin, and petunidin. wikipedia.org

Peonidin 3-arabinoside cation is a specific type of anthocyanin, characterized by the peonidin aglycone and an arabinose sugar attached at the 3-position. biolink.nohmdb.ca Its chemical structure and properties place it within the anthocyanidin-3-O-glycosides subclass of flavonoids. hmdb.ca The specific sugar moiety, in this case, arabinose, influences the stability and solubility of the molecule. numberanalytics.com Research on this compound contributes to the wider understanding of how structural variations among the more than 550 identified anthocyanins affect their chemical characteristics and distribution in the plant kingdom. wikipedia.org

The investigation of this compound often occurs in the context of analyzing the complete anthocyanin profile of a plant source. For instance, studies on the American cranberry (Vaccinium macrocarpon) have identified Peonidin 3-arabinoside as one of the predominant anthocyanins, alongside cyanidin-3-galactoside, cyanidin-3-arabinoside, and peonidin-3-galactoside. nih.govnih.gov Similarly, it is a known component of bilberries (Vaccinium myrtillus), various peony species (Paeonia), and other deeply colored berries and grains. sfasu.eduresearchgate.netashs.orgnih.gov The relative abundance of Peonidin 3-arabinoside in relation to other anthocyanins can vary significantly between different species and even cultivars, highlighting the complexity of anthocyanin biosynthesis and accumulation in plants. nih.gov

Historical Trajectories in its Scientific Investigation

The scientific investigation of this compound is a story intertwined with the technological advancements in chemical analysis. Early research on anthocyanins, dating back to the 19th and early 20th centuries, was foundational but limited by the available analytical methods. wikipedia.orgresearchgate.net The initial identification of anthocyanins relied on basic chemical tests and color observations. researchgate.net

A significant milestone in the specific identification of Peonidin 3-arabinoside can be traced back to studies on cranberries in the mid-20th century. A 1965 study on 'Early Black' cranberries successfully extracted and identified four major pigments, including peonidin-3-monoarabinoside, through methods like paper chromatography and spectral analysis. researchgate.net This early work laid the groundwork for understanding the specific anthocyanin composition of this fruit.

The latter half of the 20th century and the beginning of the 21st century saw a rapid evolution in analytical techniques, which greatly accelerated research on individual anthocyanins like Peonidin 3-arabinoside. The advent and refinement of High-Performance Liquid Chromatography (HPLC) became the standard method for the separation and quantification of anthocyanins from complex plant extracts. scispace.comcreative-proteomics.comatlantis-press.com This technique, often coupled with UV-Vis spectroscopy for detection, allowed for more precise identification and quantification. creative-proteomics.com

Further advancements, particularly the coupling of HPLC with Mass Spectrometry (MS) and tandem MS (MS/MS), provided powerful tools for structural elucidation. scispace.comcreative-proteomics.com These methods enable the detailed characterization of anthocyanin structures, including the identification of the aglycone and the specific sugar moieties and their linkage points. This level of detail has been crucial in definitively identifying Peonidin 3-arabinoside in a wide array of plant sources, from the berries of Vaccinium species to the petals of peonies. sfasu.eduashs.orgnih.gov More recent developments, such as Ultra-High-Performance Liquid Chromatography (UHPLC), have further enhanced the speed and resolution of these analyses. creative-proteomics.com The application of these sophisticated analytical methods continues to refine our understanding of the distribution and concentration of this compound in the natural world.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

788153-92-4

Molecular Formula

C21H21O10+

Molecular Weight

433.4 g/mol

IUPAC Name

(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C21H20O10/c1-28-16-4-9(2-3-12(16)23)20-17(31-21-19(27)18(26)14(25)8-29-21)7-11-13(24)5-10(22)6-15(11)30-20/h2-7,14,18-19,21,25-27H,8H2,1H3,(H2-,22,23,24)/p+1/t14-,18-,19+,21-/m0/s1

InChI Key

KRUPPTWQKIEURV-CWWINAKGSA-O

Isomeric SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O)O

Origin of Product

United States

Natural Occurrence and Distribution in Biological Systems

Factors Influencing In Planta Biosynthesis and Accumulation Dynamics

The synthesis and accumulation of Peonidin (B1209262) 3-arabinoside cation within a plant are dynamic processes influenced by a combination of internal genetic factors and external environmental cues.

The genetic makeup of a plant is a primary determinant of its capacity to produce and accumulate Peonidin 3-arabinoside cation.

Genotypic Differences: Different species and even cultivars within the same species can exhibit significant variations in their anthocyanin profiles. For example, the content of this compound can vary between different Vaccinium species and cultivars. nih.gov A study on diploid strawberries revealed differences in the phenolic profiles, including peonidin derivatives, between a red-fruited genotype and a yellow-fruited genotype. nih.govnih.govusda.gov

Phenotypic Variation: The observable characteristics of a plant, such as flower and fruit color, are often directly linked to the accumulation of specific anthocyanins. In Camellia oleifera, the pink petal phenotype is associated with a higher concentration of this compound compared to the white petal phenotype. nih.gov Similarly, in a study of Rosaceae plants, the purple-leafed varieties showed different accumulation patterns of this compound compared to their green-leafed counterparts. nih.gov

External factors play a crucial role in modulating the biosynthesis and accumulation of this compound.

Abiotic Stress Responses: The production of anthocyanins, including this compound, is often induced by various abiotic stresses. ucp.pt These compounds are thought to have a photoprotective role, and their synthesis can be a plant's response to challenging environmental conditions.

Light Exposure: Light is a key environmental signal that influences anthocyanin biosynthesis. Increased light exposure can lead to higher accumulation of these pigments as a protective mechanism against UV radiation. mdpi.com

Temperature Regimes: Temperature can also affect the stability and accumulation of anthocyanins. semanticscholar.org While specific research on the direct impact of temperature on this compound is limited, the general sensitivity of anthocyanins to temperature suggests it is an important factor. researchgate.net

Extraction, Isolation, and Purification Methodologies

Conventional Extraction Techniques

Traditional methods for extracting peonidin (B1209262) 3-arabinoside cation from plant matrices rely on the compound's solubility and the physical process of separating it from the solid plant material.

Solvent-Based Extraction Approaches

The cornerstone of conventional extraction is the use of polar solvents to solubilize anthocyanins like peonidin 3-arabinoside. The choice of solvent and extraction conditions are pivotal in maximizing yield and preserving the integrity of the compound. Commonly employed solvents include methanol (B129727), ethanol (B145695), acetone, and water, or mixtures thereof. To enhance stability, these solvents are often acidified with weak acids such as formic, citric, or acetic acid, which helps maintain the flavylium (B80283) cation form of the anthocyanin.

Research has demonstrated the efficacy of various solvent systems and conditions. For instance, in the extraction of anthocyanins from cranberry pomace, a significant source of peonidin 3-arabinoside, aqueous ethanol has been effectively utilized. The pH of the solvent is a critical parameter, with acidic conditions generally favoring higher yields. Temperature also plays a crucial role; for example, extractions performed at 80°C have shown to be effective. The ratio of solvent to the solid plant material is another key factor that is optimized to ensure efficient mass transfer of the target compound from the plant matrix to the solvent.

Table 1: Solvent-Based Extraction Parameters for Anthocyanins from Cranberry Pomace

Parameter Condition Outcome
Solvent 50% Aqueous Ethanol Effective solubilization of anthocyanins
pH 2 (adjusted with HCl) Higher extraction of total polyphenols
Temperature 80°C Enhanced extraction efficiency
Solvent-to-Solid Ratio 10:1 (solvent:wet pomace) Optimized mass transfer

Maceration and Percolation Procedures

Maceration and percolation are two of the oldest and most straightforward methods for plant extraction.

Maceration involves soaking the plant material in a chosen solvent for a specified period with occasional agitation. This allows the solvent to penetrate the plant cells and dissolve the target compounds. For the extraction of peonidin 3-arabinoside, the plant material, often freeze-dried and powdered to increase the surface area, is submerged in an acidified solvent system. The mixture is typically left for several hours or even days at room temperature and protected from light to prevent degradation of the light-sensitive anthocyanins.

Percolation is a more continuous and often more efficient process than maceration. In this method, the powdered plant material is packed into a column (the percolator), and the solvent is slowly passed through it. This continuous flow of fresh solvent helps to maintain a concentration gradient, facilitating a more complete extraction of the target compounds. For peonidin 3-arabinoside, an acidified ethanol or methanol solution is typically used as the solvent, which trickles through the plant material, and the resulting extract (percolate) is collected at the bottom.

Advanced Separation and Enrichment Strategies

Following initial extraction, the crude extract contains a mixture of various compounds. Advanced chromatographic techniques are therefore necessary to isolate and purify peonidin 3-arabinoside cation to a high degree.

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) is a widely used technique for the rapid and selective sample preparation and purification of analytes from complex mixtures. It is particularly effective for concentrating and cleaning up anthocyanin extracts prior to more refined analytical or preparative chromatography. The process involves passing the crude extract through a cartridge containing a solid adsorbent (the stationary phase).

For anthocyanin purification, C18 or other polymeric reversed-phase cartridges are commonly used. The general protocol consists of four main steps:

Conditioning: The cartridge is first washed with an organic solvent (e.g., methanol) to activate the stationary phase, followed by water or an aqueous buffer to equilibrate it to the conditions of the sample.

Loading: The crude plant extract, typically diluted in a weak solvent, is passed through the cartridge. The anthocyanins, including peonidin 3-arabinoside, are retained on the solid phase, while more polar impurities like sugars and organic acids pass through.

Washing: The cartridge is then washed with a weak solvent to remove any remaining weakly bound impurities.

Elution: Finally, the retained anthocyanins are eluted from the cartridge using a stronger organic solvent, often acidified methanol or ethanol. This results in a more concentrated and purified anthocyanin fraction.

Table 2: General Solid Phase Extraction (SPE) Protocol for Anthocyanin Purification

Step Procedure Purpose
Conditioning Pass methanol, followed by acidified water through the cartridge. To activate and equilibrate the stationary phase.
Loading Pass the crude extract through the cartridge. To adsorb anthocyanins onto the stationary phase.
Washing Pass acidified water through the cartridge. To remove polar impurities.
Elution Pass acidified methanol through the cartridge. To desorb and collect the purified anthocyanins.

High-Performance Liquid Chromatography (HPLC) for Preparative Scale

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to isolate pure compounds from a mixture. It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.

For the isolation of peonidin 3-arabinoside, a reversed-phase C18 column is typically employed. The mobile phase usually consists of a gradient of two solvents: an aqueous solution containing an acid (e.g., formic acid or trifluoroacetic acid) to maintain a low pH and an organic solvent like methanol or acetonitrile (B52724). The gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of different anthocyanins based on their polarity.

The separation is monitored using a detector, commonly a UV-Vis or photodiode array (PDA) detector set at a wavelength where anthocyanins show maximum absorbance (around 520 nm). Fractions are collected as they elute from the column, and those containing the peak corresponding to peonidin 3-arabinoside are pooled. The purity of the isolated compound is then confirmed using analytical HPLC.

Table 3: Example of Preparative HPLC Parameters for Anthocyanin Isolation

Parameter Specification
Column Reversed-phase C18 (e.g., 250 mm x 10 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile
Elution Mode Gradient
Flow Rate 3-5 mL/min
Detection UV-Vis at 520 nm
Temperature 30°C

Countercurrent Chromatography Techniques (e.g., HSCCC)

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that does not use a solid support matrix, thereby avoiding irreversible adsorption of the sample. High-Speed Countercurrent Chromatography (HSCCC) is a widely used form of this technique for the preparative separation of natural products, including anthocyanins.

In HSCCC, a biphasic solvent system is used, with one phase acting as the stationary phase and the other as the mobile phase. The selection of a suitable solvent system is crucial for a successful separation. For anthocyanins, a common solvent system is a mixture of tert-butyl methyl ether, n-butanol, acetonitrile, and water, often acidified with trifluoroacetic acid (TFA). The partition coefficient (K) of the target compound in the solvent system determines its elution behavior. An ideal K value is typically between 0.5 and 2.

The crude extract is dissolved in a mixture of the two phases and injected into the HSCCC coil, which is rotating at high speed. The mobile phase is then pumped through the coil, and the compounds are separated based on their differential partitioning between the two liquid phases. Fractions are collected and analyzed by HPLC to identify those containing pure peonidin 3-arabinoside.

Table 4: Common HSCCC Solvent System for Anthocyanin Separation

Solvent System Components Typical Ratio (v/v/v/v)
tert-Butyl methyl ether / n-Butanol / Acetonitrile / Water 2:2:1:5 (acidified with TFA)
Ethyl acetate (B1210297) / n-Butanol / Water Various ratios (acidified with TFA)

Membrane-Based Separation Technologies

Membrane-based separation technologies offer a promising avenue for the isolation and purification of anthocyanins like this compound. Cation-exchange membranes, in particular, leverage electrostatic interactions for separation. At the acidic pH of typical fruit juices (e.g., cranberry juice at pH 2.45), anthocyanins exist as positively charged flavylium cations mdpi.com. This positive charge allows them to interact with and adsorb onto the negatively charged sites (such as -SO3H groups) of a cation-exchange membrane mdpi.com.

The fouling of these membranes by polyphenols is influenced by several factors, including the polymer type of the membrane (aliphatic or aromatic), the presence of electrostatic interactions with the membrane's fixed groups, and the existence of macropores which can affect transport and adhesion mdpi.com.

Research on cranberry juice has shown that different cation-exchange membranes exhibit varying adsorption and desorption characteristics for specific anthocyanins. For instance, in a study comparing different membranes, the content of Peonidin 3-arabinoside in the desorption solution was measured, indicating that separation and recovery are feasible, although efficiencies vary between membrane types mdpi.com. The interaction is primarily an electrostatic mechanism, where the positively charged this compound binds to the negatively charged functional groups of the membrane mdpi.com. This process is crucial for separating it from other uncharged or similarly charged molecules in a complex mixture.

Table 1: Characteristics of Cation-Exchange Membranes Studied for Anthocyanin Interaction

Membrane Ion Exchange Matrix Fixed Groups Reinforcing Cloth
CSE-fg Aromatic DVB+PS -SO3H PVC fabric
MK-40 Aromatic DVB+PS -SO3H Nylon mesh

Data sourced from MDPI mdpi.com.

Sustainable and Innovative Extraction Technologies

Recent advancements in extraction technology have focused on developing sustainable, efficient, and environmentally friendly methods. These "green" technologies aim to reduce the use of toxic organic solvents, lower energy consumption, and shorten extraction times while maximizing the yield of target compounds like this compound.

Deep Eutectic Solvents (DES) Applications

Deep Eutectic Solvents (DES) are emerging as green alternatives to conventional organic solvents for the extraction of natural products. frontiersin.orgmdpi.com These solvents are formed by mixing two or more components, typically a hydrogen bond acceptor (HBA) like choline (B1196258) chloride and a hydrogen bond donor (HBD) such as organic acids, polyols, or sugars frontiersin.org. The resulting mixture has a significantly lower melting point than its individual components mdpi.com.

The application of DES for anthocyanin extraction has shown considerable promise. Studies on cranberry pomace have demonstrated the selectivity of different DES compositions. For example, a solvent made from a mixture of citric acid and maltose (B56501) (4:1 ratio) with 35.5% water selectively extracted higher amounts of certain anthocyanins, though it was less effective for Peonidin 3-arabinoside compared to others like cyanidin-3-O-arabinoside mdpi.com. In another study, a DES composed of choline chloride and lactic acid (1:5 ratio) with 20% water yielded 1.6-fold more total anthocyanins, including peonidin-3-O-arabinoside, than conventional 75% ethanol extraction mdpi.com. The water content in DES is a critical factor, as it affects the solvent's viscosity and, consequently, its extraction efficiency mdpi.com.

Table 2: Examples of Deep Eutectic Solvents Used for Anthocyanin Extraction

Hydrogen Bond Acceptor (HBA) Hydrogen Bond Donor (HBD) Molar Ratio (HBA:HBD) Water Content (%) Target Source Finding
Choline Chloride Lactic Acid 1:5 20% Cranberry Pomace 1.6-fold higher total anthocyanin yield compared to 75% ethanol mdpi.com.
Choline Chloride Malic Acid 1:1 Not specified Aralia elata Showed clear separation of extracts compared to other methods nih.gov.
Citric Acid Maltose 4:1 35.5% Cranberry Pomace Selectively extracted higher amounts of cyanidin-3-O-arabinoside and peonidin-3-galactoside mdpi.com.

Ultrasound-Assisted Extraction (UAE) Optimization

Ultrasound-Assisted Extraction (UAE) utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and accelerating the mass transfer of target compounds into the solvent. This method generally results in higher extraction yields in shorter times and at lower temperatures compared to conventional methods.

The optimization of UAE involves several key parameters: solvent composition, temperature, ultrasound amplitude (power), and cycle (pulse duration) nih.gov. For the extraction of anthocyanins from onion bulbs, a response surface methodology (Box-Behnken design) was used to determine the optimal conditions. The study identified optimal parameters for anthocyanins as: 57% methanol in water, pH 2, a temperature of 60°C, 90% amplitude, a 0.64 s cycle, and a sample-to-solvent ratio of 0.2:15 g/mL nih.gov. While this study did not specifically quantify Peonidin 3-arabinoside, the optimized conditions are highly relevant for the extraction of the broader class of anthocyanins to which it belongs. The stability of anthocyanins is greatest in acidic solutions (pH 1-3), where they exist primarily as flavylium cations mdpi.com.

Table 3: Optimized UAE Parameters for Anthocyanin Extraction from Various Sources

Parameter Onion Bulbs nih.gov Erica australis Flowers mdpi.comresearchgate.net Ruby S Apple Peel nih.gov
Solvent 57% Methanol 50% Methanol 50% Ethanol
pH 2 5 Not specified
Temperature 60°C 70°C 20°C
Amplitude/Power 90% Not specified Not specified
Time 10 min (initial) 15 min 25.3 min
Sample:Solvent Ratio 0.2 g : 15 mL 0.5 g : 20 mL 0.5 g : 10 mL

Microwave-Assisted Extraction (MAE) Parameters

Microwave-Assisted Extraction (MAE) is another green extraction technique that uses microwave energy to heat the solvent and sample, leading to the rupture of plant cell walls and the release of intracellular compounds. This method is known for its high efficiency, reduced extraction time, and lower solvent consumption researcher.life.

Key parameters that influence MAE efficiency include microwave power, extraction time, solvent composition, temperature, and the sample-to-solvent ratio nih.govmdpi.com. For the extraction of anthocyanins from açaí, a study identified the optimal conditions as 38.23% methanol in water as the extraction solvent, a temperature of 99.63°C, a pH of 2, and a sample-to-solvent ratio of 0.5 g to 10 mL mdpi.com. The study identified Peonidin 3-O-glucoside and Peonidin 3-O-rutinoside, close relatives of Peonidin 3-arabinoside. The high temperature and acidic pH were found to be critical for maximizing the yield of these anthocyanins mdpi.com. Another study on date seeds optimized MAE conditions to be 46% ethanol at 62°C for 27.3 minutes, highlighting that optimal parameters can vary significantly depending on the plant matrix mdpi.com.

Table 4: Optimized MAE Parameters for Phenolic/Anthocyanin Extraction

Parameter Açaí (Anthocyanins) mdpi.com Onion (Flavonols) nih.gov Date Seeds (Phenolics) mdpi.com
Solvent 38.23% Methanol 93.8% Methanol 46% Ethanol
pH 2 2 Not specified
Temperature 99.63°C 50°C 62°C
Power Not specified Not specified Not specified
Time 10 min 5 min (initial) 27.3 min
Sample:Solvent Ratio 0.5 g : 10 mL 0.2 g : 17.9 mL Not specified

Advanced Spectroscopic and Chromatographic Characterization Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled with mass spectrometry is a cornerstone for the analysis of anthocyanins like Peonidin (B1209262) 3-arabinoside cation from complex matrices. It allows for the separation of the compound from other related structures followed by its sensitive and specific detection.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like anthocyanin glycosides, allowing them to be ionized directly from the liquid phase into the gas phase for mass analysis. In positive ion mode, Peonidin 3-arabinoside is typically detected as a protonated molecule [M+H]⁺ or as the flavylium (B80283) cation [M]⁺.

Tandem mass spectrometry (MS/MS or MS²) is employed for structural confirmation. The molecular ion of Peonidin 3-arabinoside cation (m/z 433) is selected and subjected to collision-induced dissociation (CID). researchgate.net This process induces fragmentation at the weakest bonds. For flavonoid O-glycosides, the most characteristic fragmentation is the cleavage of the glycosidic bond, resulting in the neutral loss of the sugar moiety. scielo.org.mxsemanticscholar.org In the case of Peonidin 3-arabinoside, this involves the loss of an arabinose residue (a neutral loss of 132 Da), yielding a highly stable product ion corresponding to the peonidin aglycone at m/z 301. scielo.org.mxscielo.br Further fragmentation (MSn) of the aglycone can provide more detailed information about the flavonoid core structure. rsc.org This characteristic fragmentation pattern is a diagnostic marker for the identification of Peonidin 3-arabinoside.

Precursor Ion (m/z)Proposed FormulaMajor Product Ion (m/z)Proposed FormulaNeutral Loss (Da)Interpretation
433[C21H21O10]+301[C16H13O6]+132Loss of arabinose moiety

For unambiguous identification, high-resolution mass spectrometry (HRMS), often using a Quadrupole Time-of-Flight (Q-TOF) analyzer, is essential. Unlike nominal mass instruments, Q-TOF provides a highly accurate mass measurement of the ion, typically with an error of less than 5 ppm. This precision allows for the determination of the elemental formula of the parent ion and its fragments. scielo.br The experimentally determined accurate mass of this compound can be compared against a theoretical mass calculated from its elemental composition (C₂₁H₂₁O₁₀⁺), providing a high degree of confidence in its identification. massbank.eusci-hub.red

CompoundElemental FormulaTheoretical Monoisotopic Mass (Da)Observed Mass (Da) massbank.eu
This compoundC21H20O10432.1056432.381

Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry provides information on mass and connectivity, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete and unambiguous structural elucidation of a molecule, including its stereochemistry. omicsonline.orgresearchgate.net

NMR spectroscopy is crucial for determining the specific stereochemistry of the arabinose sugar and its linkage to the peonidin aglycone. The anomeric configuration (α or β) of the glycosidic bond is determined by the chemical shift and, more importantly, the coupling constant (J-value) of the anomeric proton (H-1") in the ¹H NMR spectrum. For arabinopyranosides, a small ³JH1",H2" coupling constant (typically 1-3 Hz) is characteristic of an α-anomeric configuration, which is common for L-arabinose in natural products. massbank.eu

Due to the complexity of the flavonoid structure, one-dimensional (1D) ¹H and ¹³C NMR spectra can exhibit overlapping signals. Two-dimensional (2D) NMR experiments are used to resolve these ambiguities and establish the complete bonding framework. ukm.mydiva-portal.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system, allowing for the assignment of protons within the arabinose moiety and within the aromatic rings of the peonidin aglycone.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹H-¹³C), enabling the assignment of carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for connecting different parts of the molecule. It reveals long-range (2-3 bond) correlations between protons and carbons. The crucial HMBC correlation for Peonidin 3-arabinoside is the one observed between the anomeric proton of the arabinose sugar (H-1") and the C-3 carbon of the peonidin core, which definitively confirms the site of glycosylation.

Selected 1H and 13C NMR Data for Peonidin 3-O-arabinoside (in CD3OD) rsc.org
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2', 6'7.61 (s)113.1
48.81 (s)144.7
66.53 (d)95.0
86.73 (s)112.4
1" (Anomeric)5.25 (d)103.4

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic conjugation system of the flavonoid. The spectrum of an anthocyanin is characterized by two major absorption bands. medwinpublishers.com

Band II: Appears in the UV region, typically between 260–280 nm. This absorption is associated with the benzoyl system, corresponding to the A-ring of the peonidin structure. sci-hub.redmedwinpublishers.com

Band I: Appears in the visible region, typically between 490–550 nm. This absorption is due to the cinnamoyl system (B-ring) and is responsible for the characteristic red, purple, or blue color of anthocyanins. The exact position of this maximum (λmax) is influenced by the substitution pattern on the B-ring. sci-hub.redmedwinpublishers.com

For Peonidin 3-arabinoside, the visible absorption maximum is expected around 520-530 nm.

Typical UV-Vis Absorption Maxima for Peonidin Glycosides
Absorption BandWavelength Range (nm)Associated Chromophore
Band II~280A-ring (Benzoyl system)
Band I~522-534 unp.edu.arB-ring (Cinnamoyl system)

Spectral Signature Analysis for Purity Assessment

Purity assessment of this compound relies on its unique spectral signature, primarily determined through mass spectrometry (MS) and UV-Visible (UV-Vis) spectroscopy. These techniques provide a detailed fingerprint of the molecule, allowing for confident identification and the detection of potential impurities.

Mass spectrometry is a powerful tool for determining the mass-to-charge ratio of the compound. For Peonidin 3-arabinoside, tandem mass spectrometry (MS/MS) is often employed to elicit characteristic fragmentation patterns. The precursor ion for Peonidin 3-arabinoside is typically observed at a mass-to-charge ratio (m/z) of 433.2. Upon fragmentation, it yields a significant product ion at m/z 301.1, which corresponds to the Peonidin aglycone, confirming the identity of the core structure. oup.com This specific transition (433.2 -> 301.1) is a key identifier in complex matrices.

UV-Visible spectroscopy provides complementary information based on the molecule's absorption of light. Anthocyanins like Peonidin 3-arabinoside exhibit characteristic absorption maxima in both the UV and visible regions of the electromagnetic spectrum. Typically, there is a strong absorption peak in the visible range around 520 nm, which is responsible for its red/purple color, and another peak in the UV range around 280 nm. biolink.noresearchgate.net The ratio of absorbance at these wavelengths can be an indicator of purity, as different classes of flavonoids or other phenolic impurities will alter this spectral profile.

Table 1: Mass Spectrometry Data for this compound

Parameter Value (m/z) Reference
Precursor Ion [M]+ 433.2 oup.com

Hyphenated Chromatographic Systems

Hyphenated systems, which couple the separation power of chromatography with the detection capabilities of spectroscopy, are indispensable for the analysis of this compound in complex samples.

HPLC-Diode Array Detection (DAD) for Chromatographic Profiling

High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) is a robust and widely used method for the separation and quantification of anthocyanins, including Peonidin 3-arabinoside. mdpi.commdpi.com This technique allows for the monitoring of absorbance across a wide range of wavelengths simultaneously, which is ideal for identifying compounds based on both their retention time and their UV-Vis spectrum. nih.gov

For the chromatographic profiling of Peonidin 3-arabinoside, a reversed-phase C18 column is most commonly used. mdpi.com The separation is typically achieved using a gradient elution with a mobile phase consisting of an acidified aqueous solution (e.g., water with formic acid) and an organic solvent, such as methanol (B129727) or acetonitrile (B52724). mdpi.comphcog.com The acidic modifier is crucial to maintain the anthocyanin in its stable flavylium cation form. ymcamerica.com

Detection is performed at the characteristic maximum absorption wavelength for anthocyanins, which is approximately 520 nm. biolink.noresearchgate.net The DAD provides the full UV-Vis spectrum for each peak, allowing for comparison with a known standard of Peonidin 3-arabinoside for positive identification and purity assessment. In chromatograms of samples containing multiple anthocyanins, Peonidin 3-arabinoside can be identified by its specific retention time and spectral data. researchgate.net Purity of the compound is often cited as greater than 97% as determined by HPLC with UV-Vis detection. biolink.no

Table 2: Typical HPLC-DAD Parameters for Peonidin 3-arabinoside Analysis

Parameter Typical Condition Reference
Stationary Phase (Column) Reversed-Phase C18 mdpi.com
Mobile Phase A Acidified Water (e.g., with formic acid) mdpi.comymcamerica.com
Mobile Phase B Methanol or Acetonitrile mdpi.com
Detection Wavelength ~520 nm (primary), ~280 nm (secondary) biolink.noresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) Method Development

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and much faster analysis times. nih.gov This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

The development of a UPLC method for Peonidin 3-arabinoside follows similar principles to HPLC but with optimization for speed and efficiency. The goal is to achieve a complete separation of the target analyte from other structurally similar anthocyanins and matrix components in the shortest possible time. nih.gov

Method development often involves:

Column Selection : An Acquity BEH (Ethylene Bridged Hybrid) C18 column with a 1.7 µm particle size is a common choice, providing excellent peak shape and stability under acidic conditions. nih.gov

Mobile Phase Optimization : As with HPLC, the mobile phase consists of acidified water and an organic solvent like methanol or acetonitrile. The type and concentration of the acid (e.g., formic acid) and the organic solvent are optimized to achieve the best separation. For instance, one method successfully separated five major anthocyanins in under 4.5 minutes using a gradient of water and methanol, both acidified with 2% formic acid. nih.gov

Gradient and Flow Rate : A steep gradient elution is often employed to reduce the run time while maintaining resolution. The flow rate is optimized for the specific column dimensions to maximize efficiency.

Temperature Control : The column oven temperature is maintained at a constant, elevated temperature (e.g., 30°C) to ensure reproducible retention times and improve peak shape by reducing mobile phase viscosity. nih.gov

Validation of the developed UPLC method is critical and typically includes assessing parameters such as selectivity, precision, linearity, and the limits of detection (LOD) and quantification (LOQ) to ensure the method is reliable and accurate for its intended purpose. nih.gov

Table 3: Example UPLC Method Parameters for Anthocyanin Separation

Parameter Condition Reference
System Waters Acquity UPLC nih.gov
Column Acquity BEH C18, 1.7 µm, 2.1 mm × 50 mm nih.gov
Mobile Phase A Water with 2% Formic Acid nih.gov
Mobile Phase B Methanol with 2% Formic Acid nih.gov
Gradient 90% A to 40% A over 4.5 minutes nih.gov
Column Temperature 30°C nih.gov

Biosynthesis Pathways and Molecular Genetic Regulation

Enzymatic Steps in the Flavonoid Biosynthesis Pathway

The biosynthesis of Peonidin (B1209262) 3-arabinoside cation is an extension of the general flavonoid pathway, which begins with the synthesis of naringenin (B18129) chalcone (B49325) from 4-coumaroyl-CoA and malonyl-CoA, catalyzed by chalcone synthase (CHS) frontiersin.orgnih.gov. This is followed by a series of enzymatic conversions to produce dihydroflavonols, which are key precursors for anthocyanins nih.gov.

The journey to Peonidin 3-arabinoside cation begins with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA, a precursor for all flavonoids encyclopedia.pubnih.gov. A series of core enzymes, including chalcone synthase (CHS), chalcone isomerase (CHI), and flavanone (B1672756) 3-hydroxylase (F3H), then catalyze the formation of dihydrokaempferol (B1209521) (DHK) nih.govencyclopedia.pub.

From DHK, two critical hydroxylation steps occur. Flavonoid 3'-hydroxylase (F3'H) converts DHK to dihydroquercetin (DHQ) mdpi.commdpi.com. Dihydroflavonol 4-reductase (DFR) then reduces DHQ to leucocyanidin (B1674801) mdpi.com. Subsequently, anthocyanidin synthase (ANS) oxidizes leucocyanidin to form the unstable anthocyanidin, cyanidin (B77932) frontiersin.orgnih.govencyclopedia.pub. Cyanidin is the direct precursor to peonidin wikipedia.org. The conversion of cyanidin to peonidin involves a methylation step mdpi.commdpi.com. Finally, a glycosylation step attaches an arabinose sugar to the 3-hydroxyl group, forming Peonidin 3-arabinoside.

Table 1: Key Precursors and Intermediates in this compound Biosynthesis

Compound Class Compound Name Role in Pathway
Phenylpropanoid 4-coumaroyl-CoA Initial precursor for the flavonoid pathway frontiersin.orgnih.gov.
Chalcone Naringenin Chalcone First committed intermediate in flavonoid synthesis frontiersin.org.
Flavanone Naringenin Formed from naringenin chalcone by CHI nih.gov.
Dihydroflavonol Dihydrokaempferol (DHK) Precursor for various downstream flavonoids encyclopedia.pub.
Dihydroflavonol Dihydroquercetin (DHQ) Formed from DHK by F3'H, precursor to cyanidin-based anthocyanins mdpi.com.
Leucoanthocyanidin Leucocyanidin Direct precursor to cyanidin, formed by DFR mdpi.com.
Anthocyanidin Cyanidin Aglycone core, immediate precursor to peonidin wikipedia.org.

The final defining steps in the synthesis of this compound are methylation and glycosylation, catalyzed by specific transferase enzymes.

Methyltransferases: Anthocyanin O-methyltransferases (AOMTs) are responsible for the methylation of cyanidin to form peonidin nih.govresearchgate.net. These enzymes utilize S-adenosyl-l-methionine (SAM) as a methyl group donor to add a methyl group to the 3'-hydroxyl position on the B-ring of the cyanidin molecule researchgate.netnih.gov. The activity of AOMTs is crucial for the diversity and stability of anthocyanins and plays a significant role in determining the final color of tissues nih.govresearchgate.net. Plant O-methyltransferases are classified into two main types based on sequence homology and substrate variance nih.govnih.gov.

Glycosyltransferases: Following methylation, a glycosyltransferase attaches a sugar moiety to the peonidin aglycone. Specifically, UDP-glycosyltransferases (UGTs) catalyze the transfer of a sugar group from an activated donor, like UDP-arabinose, to the 3-hydroxyl position of the peonidin core oup.commdpi.com. This glycosylation step is critical for the stability and solubility of the anthocyanin molecule, allowing it to be transported and stored in the vacuole encyclopedia.puboup.com. The specific UGT responsible for adding arabinose to the 3-position determines the final identity of the compound as Peonidin 3-arabinoside. Flavonoid glycosyltransferases are a diverse family of enzymes, and their substrate specificity dictates the variety of anthocyanin glycosides found in a plant nih.govresearchgate.net.

Gene Expression Analysis and Transcriptomic Profiling

The regulation of this compound biosynthesis is controlled at the genetic level through the expression of the genes encoding the necessary biosynthetic enzymes.

Genes encoding the enzymes of the flavonoid and anthocyanin pathways have been identified in numerous plant species researchgate.net. These include genes for chalcone synthase (CHS), chalcone isomerase (CHI), flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), dihydroflavonol 4-reductase (DFR), and anthocyanidin synthase (ANS) nih.govnih.gov. Furthermore, specific genes encoding anthocyanin O-methyltransferases (AOMTs) and UDP-glycosyltransferases (UGTs) responsible for the final modifications have also been characterized researchgate.netdoaj.org. Transcriptome analysis, which involves sequencing all expressed genes in a particular tissue, has been a powerful tool for identifying these candidate genes by correlating their expression patterns with the accumulation of specific flavonoids nih.govfrontiersin.orgfrontiersin.org.

The expression of anthocyanin biosynthesis genes is tightly regulated by a combination of developmental cues and environmental stimuli. The primary regulatory mechanism involves a protein complex known as the MBW complex, which consists of transcription factors from the MYB, basic helix-loop-helix (bHLH), and WD40 repeat families frontiersin.orgmdpi.com. These transcription factors bind to the promoter regions of the structural genes (like CHS, DFR, ANS, AOMT, and UGT) to activate or repress their transcription frontiersin.orgfrontiersin.org.

Studies have shown that the expression levels of these structural genes often correlate directly with the amount of anthocyanin produced nih.govdoaj.org. For example, high expression levels of F3'H, DFR, ANS, and the relevant AOMT and UGT genes are expected in tissues accumulating Peonidin 3-arabinoside. Transcriptomic profiling under different conditions (e.g., light exposure, temperature changes) has revealed how environmental stimuli can modulate the expression of these genes, thereby affecting the final concentration of anthocyanins mdpi.comnih.gov.

Metabolic Engineering and Biotechnological Approaches for Enhanced Production

The understanding of the biosynthetic pathway and its genetic regulation has opened avenues for enhancing the production of specific anthocyanins like Peonidin 3-arabinoside through metabolic engineering nih.govresearchgate.net. These strategies aim to increase the flux through the pathway towards the desired product.

One common approach is the overexpression of key regulatory genes, such as MYB transcription factors, which can simultaneously upregulate multiple structural genes in the pathway frontiersin.orgmdpi.com. Another strategy involves the co-expression of multiple genes encoding biosynthetic enzymes to drive the pathway towards a specific end-product frontiersin.orgresearchgate.net. For instance, to increase peonidin-based anthocyanins, one could engineer a plant or microorganism to overexpress F3'H, DFR, ANS, a specific AOMT that efficiently methylates cyanidin, and a UGT that adds the desired sugar frontiersin.orgnih.gov.

Microbial cell factories, such as E. coli and Saccharomyces cerevisiae, have also been engineered to produce anthocyanins. This involves introducing the entire plant biosynthetic pathway into the microorganism nih.govresearchgate.netfrontiersin.org. For the production of Peonidin 3-O-glucoside, engineered E. coli has been developed by expressing an O-methyltransferase and optimizing the availability of the methyl donor, SAM frontiersin.org. Similar strategies could be adapted for the production of Peonidin 3-arabinoside. These biotechnological approaches offer a promising and sustainable platform for the large-scale production of valuable anthocyanins for various applications nih.govnih.gov.

Table 2: Chemical Compounds Mentioned

Compound Name
4-coumaroyl-CoA
Acetyl-CoA
Anthocyanidin
Anthocyanin
Cyanidin
Cyanidin 3-O-(6"-malonyl-arabinoside)
Cyanidin 3-gentiobioside
Delphinidin
Dihydroflavonol
Dihydrokaempferol
Dihydromyricetin
Dihydroquercetin
Eriodictyol
Flavan-3-ol
Flavone
Flavonol
Isoflavonoid
Kaempferol
Leucocyanidin
Leucoanthocyanidin
Malonyl-CoA
Malvidin (B83408)
Malvidin 3-glucoside-4-vinylphenol
Malvidin 3-laminaribioside
Naringenin
Naringenin chalcone
p-coumaroyl-CoA
Pelargonidin
Pentahydroxyflavanone
Peonidin
This compound
Peonidin 3-O-glucoside
Petunidin
Petunidin 3-(6″-p-coumaryl-glucoside) 5-glucoside
Phenylalanine
Proanthocyanidin
Proanthocyanidin A1
Procyanidin B1
Quercetin
S-adenosyl-l-methionine (SAM)
Sinapic acid
Sinapoylglucose
Sinapoylmalate
UDP-arabinose
UDP-glucose
UDP-rhamnose

Physicochemical Stability and Degradation Kinetics

Environmental Factors Influencing Stability

The stability of Peonidin (B1209262) 3-arabinoside cation is significantly influenced by a range of environmental factors, including pH, temperature, oxygen, and light. scialert.netnih.gov These factors can induce structural changes and degradation, affecting the compound's color and integrity.

pH-Dependent Conformational Changes and Stability Profiles

Like other anthocyanins, the structure and stability of Peonidin 3-arabinoside cation are highly dependent on pH. scialert.netwikipedia.org In aqueous solutions, it exists in a dynamic equilibrium of four different molecular species: the flavylium (B80283) cation, quinoidal base, carbinol (or hemiketal) pseudobase, and chalcone (B49325). scialert.netscispace.com The relative prevalence of each form is dictated by the pH of the solution. nih.gov

At highly acidic pH values (typically below 3), the intensely colored red flavylium cation is the predominant and most stable form. nih.govnih.gov As the pH increases into the moderately acidic range (pH 4–6), the flavylium cation undergoes hydration to form the colorless carbinol pseudobase, which can then undergo ring-opening to form the equally colorless chalcone. nih.govmdpi.com A proton transfer can also convert the flavylium cation to the neutral, blue-purple quinoidal base. nih.gov In neutral to alkaline conditions, these colorless and less stable forms dominate, leading to a loss of color and accelerated degradation. wikipedia.orgresearchgate.net

Table 1: pH-Dependent Forms of this compound

pH RangePredominant SpeciesColorRelative Stability
< 3Flavylium cationRed/PurpleHigh
4 - 6Carbinol pseudobase, ChalconeColorlessLow
> 7Quinoidal base, ChalconeBlue/ColorlessVery Low

This table is a generalized representation based on the established behavior of anthocyanins.

Thermal Degradation Pathways and Kinetic Modeling

Temperature is a critical factor affecting the stability of this compound. nih.gov Elevated temperatures accelerate degradation reactions, leading to the loss of color and bioactive properties. mdpi.com The degradation process typically involves the hydrolysis of the glycosidic bond, which separates the arabinose sugar from the peonidin aglycone, and the opening of the pyran ring to form unstable chalcones. mdpi.com These intermediates can then break down into smaller phenolic compounds, such as phloroglucinaldehyde and protocatechuic acid. researchgate.net

The thermal degradation of anthocyanins often follows a first-order kinetic model . mdpi.comnih.gov This model assumes that the rate of degradation is directly proportional to the concentration of the anthocyanin. The relationship can be described by the following equation:

C = C₀e⁻ᵏᵗ

Where:

C is the anthocyanin concentration at time t

C₀ is the initial anthocyanin concentration

k is the first-order degradation rate constant

t is the time

The rate constant (k) increases with temperature, a relationship often described by the Arrhenius equation. nih.govnih.gov The half-life (t₁/₂) , or the time required for 50% of the compound to degrade, is a key parameter for quantifying stability. For instance, studies on similar anthocyanins in blueberry juice showed that the half-life dramatically decreases as temperature increases. researchgate.net

Table 2: Example of Thermal Degradation Kinetics for Anthocyanins in Blueberry Juice (Illustrative)

Temperature (°C)Degradation Rate Constant (k)Half-life (t₁/₂) (hours)
40-180.5
60-25.3
80-5.1

Data adapted from a study on blueberry juice anthocyanins and is illustrative for the general behavior of related compounds. researchgate.net

Activation energies for the degradation of similar anthocyanins, such as cyanidin (B77932) glycosides, have been reported to range from 42 to 55 kJ/mol. ftb.com.hr

Oxidative Degradation Mechanisms

This compound is susceptible to oxidative degradation, especially in the presence of oxygen, enzymes, and metal ions. nih.govnih.gov The presence of oxygen can accelerate degradation, particularly at elevated temperatures. nih.govacs.org

Enzymatic degradation often involves enzymes like polyphenol oxidase (PPO) and peroxidase (POD). nih.gov These enzymes can oxidize phenolic compounds into quinones, which can then react with and degrade anthocyanins. nih.gov Furthermore, some studies suggest that class III peroxidases may be directly involved in the degradation of anthocyanin aglycones like peonidin. nih.gov

Metal ions, such as iron and copper, can also catalyze oxidative reactions, leading to the degradation of the anthocyanin structure. researchgate.net However, under certain pH conditions, chelation with metal ions like aluminum (Al³⁺) or iron (Fe³⁺) can sometimes form stable complexes that enhance color. mdpi.com

Photodegradation Characteristics

Exposure to light, particularly UV radiation, can cause the degradation of this compound. scialert.netscispace.com Light acts as a catalyst for photo-oxidative reactions, leading to the fading of the pigment's color. researchgate.net For this reason, storage in darkness or in light-proof packaging is recommended to preserve the integrity of the compound. biolink.no The protective effect of anthocyanins against UV light is a known phenomenon, but this absorption of energy can lead to their own denaturation over time. researchgate.net

Stabilization Strategies for Preserving Integrity

Given the inherent instability of this compound, various strategies have been developed to protect it from degradation, thereby extending its shelf-life and preserving its functional properties.

Microencapsulation and Nanoencapsulation Formulations

Encapsulation is a highly effective technique for enhancing the stability of sensitive compounds like this compound. nih.gov This process involves entrapping the anthocyanin within a protective matrix, known as a wall material, to create micro- or nanoparticles. mdpi.com This barrier shields the compound from adverse environmental factors such as oxygen, light, and pH fluctuations. nih.gov

Common encapsulation techniques include:

Spray-drying: A widely used, cost-effective method where a solution containing the anthocyanin and a carrier material is atomized into a hot air stream to produce a dry powder. mdpi.comosu.edu

Freeze-drying (Lyophilization): A low-temperature dehydration process that is suitable for heat-sensitive compounds. mdpi.com

Nanoencapsulation: This involves creating nanometer-sized carriers, such as nanoliposomes or nanoparticles, which can improve stability and potentially bioavailability. mdpi.commdpi.com Studies on nanoliposomes containing peonidin-3-O-glucoside have demonstrated significantly increased retention at neutral pH compared to the unencapsulated form. mdpi.com

A variety of biopolymers are used as wall materials, including polysaccharides (e.g., maltodextrin, gum arabic, alginate) and proteins (e.g., whey protein isolate). osu.edumdpi.com The choice of technique and wall material is critical for achieving high encapsulation efficiency and optimal protection. mdpi.com Encapsulation has been shown to effectively protect anthocyanins from degradation under high temperature and UV radiation. nih.gov

Table 3: Common Encapsulation Techniques and Wall Materials for Anthocyanins

Encapsulation TechniqueCommon Wall MaterialsKey Advantages
Spray-DryingMaltodextrin, Gum Arabic, Whey ProteinCost-effective, scalable, produces stable powder mdpi.comosu.edu
Freeze-DryingMaltodextrin, PectinGentle process, suitable for heat-sensitive compounds mdpi.com
Nanoencapsulation (e.g., Liposomes)Lecithin, Cholesterol, ChitosanHigh encapsulation efficiency, potential for improved bioavailability mdpi.comresearchgate.net
Ionic GelationAlginate, PectinMild processing conditions osu.edu

Co-pigmentation Phenomena and Molecular Interactions

Co-pigmentation is a phenomenon where the color of anthocyanins is enhanced and stabilized through the formation of non-covalent complexes with other molecules, known as co-pigments. These interactions are crucial for the vibrant and stable colors observed in many plant-based foods and beverages.

Research has shown that anthocyanins, including peonidin glycosides, can interact with a variety of co-pigments such as flavonoids, phenolic acids, and other colorless organic molecules. These interactions are primarily driven by hydrophobic forces, hydrogen bonding, and π-π stacking between the anthocyanin structure and the co-pigment.

For instance, studies on other anthocyanins have demonstrated that the presence of co-pigments like chlorogenic acid can lead to a hyperchromic effect (an increase in color intensity) and a bathochromic shift (a shift to a longer wavelength, resulting in a deeper red or purple color). While specific studies on the co-pigmentation of this compound are limited, the general principles of anthocyanin co-pigmentation suggest that it would form complexes with suitable co-pigments, leading to enhanced color stability.

Molecular interactions also extend to the binding of peonidin glycosides with larger biomolecules. For example, research on peonidin-3-O-glucoside, a closely related compound, has shown that it can interact with proteins like bovine serum albumin and with biological membranes. These interactions are influenced by the structural characteristics of both the anthocyanin and the interacting molecule. The glycosylation at the 3-position, in this case with arabinose, plays a significant role in modulating these interactions.

Impact of Solvent Systems and Matrix Components

The stability of this compound is significantly influenced by the surrounding chemical environment, including the solvent system and the components of the food matrix in which it is present.

Solvent Systems: The composition of the solvent, particularly its polarity and pH, has a profound effect on the stability of anthocyanins. Peonidin 3-arabinoside is known to be highly soluble in water. biolink.no The presence of organic solvents, such as ethanol (B145695), in aqueous solutions can impact its stability. Studies on other anthocyanins have shown that the concentration of ethanol in water can affect both the extraction efficiency and the subsequent stability of the pigment. For example, a 70% ethanol solution has been found to be effective for extracting anthocyanins from certain plant materials. However, the long-term stability in such solvent systems can vary.

Matrix Components: In food products, this compound exists within a complex matrix of other compounds, including sugars, proteins, polysaccharides, and other phenolics. These matrix components can have both protective and degradative effects on the anthocyanin.

For example, the presence of sugars can increase the viscosity of the medium, which can limit the mobility of reactants and slow down degradation reactions. Conversely, certain metal ions can form complexes with anthocyanins, sometimes leading to a change in color or promoting degradation.

The stability of this compound is a critical factor determining its suitability for use as a natural colorant and its persistence in food products. Like other anthocyanins, its stability is influenced by several factors, most notably temperature and pH.

It has been reported that peonidin 3-arabinoside is susceptible to degradation at temperatures above 40°C, through mechanisms such as hydrolysis and/or hydrogenation. biolink.no The degradation of anthocyanins often follows first-order reaction kinetics, meaning the rate of degradation is directly proportional to the concentration of the anthocyanin.

While specific degradation kinetic data for this compound is scarce in the literature, studies on other anthocyanins provide valuable insights. For example, the thermal degradation of anthocyanins in purple maize extract was found to follow a first-order kinetic model, with the degradation rate constant (k) increasing with temperature. mdpi.com Similarly, studies on sour cherry anthocyanins also reported first-order degradation kinetics during heat treatment. ftb.com.hr

The table below presents hypothetical degradation kinetic data for this compound at pH 3.5, based on typical anthocyanin behavior, to illustrate the expected trend.

Temperature (°C) Rate Constant (k) (min⁻¹) Half-life (t₁/₂) (min)
60 0.0025 277.2
70 0.0060 115.5
80 0.0140 49.5
90 0.0320 21.7

This is an interactive table. The values are illustrative and based on general anthocyanin degradation patterns.

The pH of the medium is another crucial factor governing the stability and color of this compound. Anthocyanins exist in different chemical forms depending on the pH. In strongly acidic conditions (pH 1-3), the flavylium cation form predominates, which is typically the most colored and stable form. As the pH increases, the flavylium cation undergoes hydration and proton transfer reactions, leading to the formation of colorless carbinol and chalcone forms, and a blue or violet quinonoidal base. This structural transformation results in a loss of color and stability.

In Vitro and in Vivo Biological Activities: Mechanistic Research

Antioxidant and Free Radical Scavenging Activities

The antioxidant capacity of Peonidin (B1209262) 3-arabinoside is a cornerstone of its biological activity. This activity is primarily attributed to its molecular structure, which facilitates the donation of hydrogen atoms or electrons to neutralize reactive oxygen and nitrogen species.

Mechanisms of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Scavenging

Peonidin 3-arabinoside is believed to be an effective scavenger of various reactive species, a characteristic common to anthocyanins. The scavenging potential is largely dictated by the aglycone (peonidin) structure, though the sugar moiety (arabinoside) can have a smaller, modifying effect. mdpi.com

The mechanisms involve direct interaction with and neutralization of harmful radicals. For instance, anthocyanins have demonstrated the ability to scavenge superoxide (B77818) radicals (O₂•−), hydroperoxyl radicals (HOO•), and hydrogen peroxide (H₂O₂). mdpi.comresearchgate.net The reactivity of anthocyanins with peroxynitrite, a potent RNS, has also been studied. While data specific to the 3-arabinoside form is limited, studies on related compounds show a clear structure-activity relationship. For example, the sequence of reactivity for several anthocyanins against peroxynitrite was found to be: peonidin-3-galactoside > petunidin-3-galactoside > cyanidin-3-glucoside > cyanidin-3-arabinoside > peonidin-3-glucoside (B1200960). mdpi.com This suggests that the glycosylation pattern influences the RNS scavenging ability.

Enzymatic Antioxidant System Modulation

Beyond direct scavenging, Peonidin 3-arabinoside likely modulates the body's endogenous antioxidant defense systems. A key mechanism for related anthocyanins, such as cyanidin-3-glucoside, involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.commdpi.com Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.comnih.gov By promoting the nuclear translocation of Nrf2, these compounds can enhance the cellular capacity to neutralize oxidative insults. mdpi.com In one study, the aglycone peonidin was shown to restore SOD activity that had been decreased by doxorubicin-induced toxicity in H9C2 cells. researchgate.net

Protection Against Oxidative Damage in Cellular Models

The antioxidant activities of Peonidin 3-arabinoside translate to protective effects against oxidative damage in various cellular models. Anthocyanins, as a class, have been shown to inhibit lipid peroxidation, a process where oxidants damage lipids in cell membranes, leading to the formation of harmful byproducts like malondialdehyde (MDA). mdpi.comresearchgate.net

In studies using H9C2 cardiomyoblast cells, the aglycone peonidin provided significant protection against doxorubicin-induced toxicity. It mitigated the increase in ROS levels from 191.13% in the doxorubicin-treated group to 61.29% and strongly inhibited lipid peroxidation. researchgate.net Similarly, related anthocyanins like cyanidin-3-O-beta-glucopyranoside have demonstrated protective effects in human keratinocytes (HaCaT cells) against UVA-induced oxidative stress by inhibiting hydrogen peroxide release and subsequent DNA fragmentation. nih.gov

Table 1: Effect of Peonidin (Aglycone) on Markers of Oxidative Stress in Doxorubicin-Treated H9C2 Cells

Marker DOX-Treated Group Peonidin Co-treated Group Outcome
Cell Viability Drastically inhibited Restored to 99.74% Protection against cytotoxicity
LDH Release 175.84% of control Reduced to 78.40% Alleviation of membrane disruption
ROS Levels 191.13% of control Reduced to 61.29% Robust antioxidant activity
SOD Activity 36.59 AU Restored to 97.85 AU Restoration of enzymatic defense

Data derived from a study on the protective effects of peonidin against doxorubicin-induced toxicity. researchgate.net

Anti-inflammatory Response Modulation

Peonidin 3-arabinoside is also involved in the modulation of inflammatory responses, primarily by inhibiting the production of inflammatory signaling molecules and attenuating the pathways that lead to their creation.

Inhibition of Pro-inflammatory Mediator Production (e.g., cytokines, nitric oxide)

Chronic inflammation is characterized by the overproduction of pro-inflammatory mediators. Research on closely related compounds, such as peonidin-3-o-glucoside (P3G) and cyanidin-3-o-glucoside (C3G), has shown a significant ability to suppress these mediators. nih.gov In cellular models using A549 lung cells and THP-1 macrophages stimulated by the SARS-CoV-2 spike glycoprotein, both P3G and C3G effectively inhibited the secretion of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov This suppression occurs at both the mRNA and protein levels, indicating that the inhibitory action takes place early in the inflammatory cascade. nih.gov

Table 2: Effect of Peonidin-3-O-glucoside (P3G) on Cytokine Secretion in Stimulated Macrophages

Cytokine Stimulated Control Group (% increase vs. non-stimulated) P3G Pre-treated Group Outcome
IL-6 ~60% Significant decrease Inhibition of cytokine production
IL-1β ~60% Significant decrease Inhibition of cytokine production
IL-18 ~50% Significant decrease Inhibition of cytokine production

Data derived from a study on the anti-inflammatory effects of anthocyanins in THP-1 macrophages. nih.gov

Attenuation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory effects of Peonidin 3-arabinoside are mechanistically linked to the downregulation of critical inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation. frontiersin.orgmdpi.com

NF-κB is a transcription factor that, when activated, moves to the nucleus and initiates the transcription of genes for pro-inflammatory proteins like cytokines and chemokines. frontiersin.orgnih.gov Studies on peonidin-3-glucoside have demonstrated that it can attenuate inflammation by counteracting NF-κB activation. nih.govresearchgate.net This involves preventing the degradation of its inhibitor, IκBα, thereby keeping NF-κB sequestered in the cytoplasm. researchgate.net

The MAPK family of proteins (including ERK, JNK, and p38) also plays a crucial role in transducing extracellular signals to a cellular response, including the production of inflammatory mediators. mdpi.comnih.gov Flavonoids have been shown to effectively decrease the phosphorylation levels of MAPK-related proteins, thus inhibiting the downstream inflammatory cascade. mdpi.comresearchgate.net By attenuating both the NF-κB and MAPK pathways, Peonidin 3-arabinoside can exert comprehensive control over the inflammatory response. mdpi.com

Enzyme Inhibitory Potential

The capacity of Peonidin 3-arabinoside cation and related anthocyanins to modulate the activity of key enzymes has been a subject of scientific inquiry. These investigations shed light on the potential mechanisms through which these compounds may exert their biological effects.

Phosphodiesterase (PDE) Inhibition Studies

Phosphodiesterases (PDEs) are crucial enzymes in the regulation of pathways mediated by cyclic adenosine (B11128) monophosphate (cAMP) nih.govnih.gov. The inhibition of these enzymes by secondary plant compounds like anthocyanins is an area of active research. Studies have investigated the inhibitory effects of various anthocyanin-rich extracts and purified compounds on PDE 3B activity.

While direct studies on this compound are limited, research on structurally similar compounds provides valuable insights. For instance, a study screening 18 anthocyanin-rich juice extracts found that chokeberry, blueberry, pomegranate, and cranberry extracts showed notable inhibitory activity against PDE 3B, with half-maximal inhibitory concentrations (IC50) ranging from 163 ± 3 µg/mL to 180 ± 3 µg/mL nih.govnih.gov. Within these active extracts, the anthocyanins peonidin-3-glucoside and cyanidin-3-arabinoside were identified as highly active single compounds nih.govnih.gov.

Further investigation into pure compounds demonstrated that peonidin-3-glucoside, cyanidin-3-arabinoside, cyanidin-3-glucoside, and petunidin-3-glucoside all possess the potential to inhibit PDE 3B, with IC50 values ranging from 120 ± 44 µM to 448 ± 39 µM. nih.gov The aglycone cyanidin (B77932) was found to be the most potent inhibitor in this particular study, with an IC50 value of 105 ± 11 µM nih.gov.

Table 1: PDE 3B Inhibitory Activity of Selected Anthocyanins

Compound IC50 Value (µM)
Cyanidin 105 ± 11
Peonidin-3-glucoside 120 ± 44
Cyanidin-3-arabinoside Not explicitly separated
Cyanidin-3-glucoside Not explicitly separated

Glycosidase and Lipase (B570770) Enzyme Modulation

The modulation of digestive enzymes such as α-glucosidase and pancreatic lipase is a key strategy for managing post-prandial hyperglycemia and hyperlipidemia. Research into natural compounds that can inhibit these enzymes is ongoing.

Studies on muscadine grape extracts, which contain various anthocyanins including peonidin glycosides, have demonstrated inhibitory activities against α-glucosidase and pancreatic lipase scilit.com. The extracts showed a competitive mode of inhibition against these enzymes. Specifically, methanolic extracts from the whole fruit and skin of the muscadine grape inhibited α-glucosidase with IC50 values of 1.50 mg/mL and 2.73 mg/mL, respectively. The same extracts inhibited pancreatic lipase with IC50 values of 16.90 mg/mL and 11.15 mg/mL scilit.com. Further analysis identified five individual anthocyanins, including glycosides of peonidin, cyanidin, delphinidin, petunidin, and malvidin (B83408) scilit.com.

Anti-Proliferative and Apoptotic Effects in Cell Culture Models

The effects of peonidin and its glycosides on cancer cells have been explored through various cell culture models, focusing on mechanisms such as cell cycle arrest, induction of apoptosis, and inhibition of metastasis.

Cell Cycle Arrest Mechanisms

The ability of peonidin-related compounds to halt the progression of the cell cycle in cancer cells is a significant area of research. Studies have shown that peonidin-3-glucoside can exert a strong inhibitory effect on the growth of certain cancer cells by inducing cell cycle arrest at the G2/M phase nih.govbiopurify.cn.

This arrest is associated with the downregulation of key cell cycle-related proteins. Treatment with peonidin-3-glucoside has been observed to decrease the protein levels of cyclin-dependent kinase (CDK)-1, CDK-2, cyclin B1, and cyclin E. nih.govbiopurify.cn The modulation of these proteins disrupts the normal progression of the cell cycle, preventing cancer cells from dividing and proliferating. For example, in HS578T tumor cells, peonidin-3-glucoside treatment led to a significant decrease in the expression of CDK-1, cyclin B1, and cyclin E, with a slight decrease in CDK-2 expression biopurify.cn.

Table 2: Effect of Peonidin-3-glucoside on Cell Cycle Regulators in HS578T Cells

Protein Effect of Treatment
CDK-1 Significant decrease
CDK-2 Slight decrease
Cyclin B1 Significant decrease

Induction of Apoptosis Pathways

In addition to halting the cell cycle, peonidin glycosides have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells.

Research has demonstrated that peonidin-3-glucoside can induce apoptosis, a process marked by events such as chromatin condensation and the activation of caspases nih.govbiopurify.cn. Caspase-3 is a key executioner caspase in the apoptotic pathway, and its activation is a hallmark of apoptosis. Studies have confirmed that treatment with peonidin-3-glucoside leads to the activation of caspase-3, ultimately resulting in cell death nih.govbiopurify.cn. Molecular docking studies have also suggested that peonidin-3-O-glucoside can bind to crucial sites on the caspase-3 protein, potentially inhibiting its function and regulating apoptosis researchgate.net.

Inhibition of Metastatic Processes (e.g., MMP, u-PA activity)

The spread of cancer cells to distant organs, known as metastasis, is a major cause of cancer-related mortality. This process involves the degradation of the extracellular matrix by enzymes such as matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (u-PA).

Studies have investigated the potential of peonidin-3-glucoside to inhibit these metastatic processes. Research on lung cancer cells demonstrated that peonidin-3-glucoside could significantly inhibit cell invasion, motility, and the secretion of MMP-2, MMP-9, and u-PA nih.gov. The inhibitory mechanism appears to involve the inactivation of the ERK1/2 and AP-1 signaling pathways, which are known to regulate the expression of MMPs and u-PA nih.gov. Furthermore, in vivo studies have provided evidence that peonidin-3-glucoside can inhibit the metastasis of Lewis lung carcinoma cells nih.gov. Similarly, other related anthocyanins, such as cyanidin-3-O-sambubioside, have been shown to decrease the secretion and expression of MMP-9 in breast cancer cells nih.govresearchgate.net.

Interactions with Biological Macromolecules (Excluding Human Systems)

The biological activity of this compound is intrinsically linked to its ability to interact with various biological macromolecules. Research in non-human systems has begun to elucidate the nature of these interactions, particularly with proteins, enzymes, and nucleic acids. While much of the detailed mechanistic research has been conducted on the closely related compound Peonidin 3-O-glucoside, these studies provide valuable insights into the potential interactions of this compound. The primary forces governing these interactions include hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions.

Protein Binding and Enzyme Interaction Studies

This compound, like other anthocyanins, engages in non-covalent interactions with proteins, which can modulate their structure and function. Studies on similar compounds have demonstrated significant binding to various proteins and inhibition of key enzymes.

Research on Peonidin-3-O-glucoside has shown that glycosylation at the 3-O-position can enhance its affinity for certain proteins, such as albumin, when compared to its aglycone form, peonidin. nih.gov Molecular docking and spectroscopic studies have revealed that the binding of peonidin glycosides to proteins can alter the protein's secondary structure.

In silico studies have identified peonidin as a potent binding agent for several proteins involved in critical signaling pathways. For instance, it has been shown to be a top-binding compound for mitogen-activated protein kinase 10 (MAPK10) and B-raf, key components of the insulin/insulin-like growth factor signaling (IIS) pathway. nih.gov Furthermore, Peonidin-3-O-glucoside has been found to interact directly with the tumor necrosis factor-alpha (TNF-α) receptor, which can prevent its interaction with TNF-α protein. nih.gov The binding of Peonidin-3-O-glucoside to the TNF-α receptor and TNF-α protein complex involves interactions with specific amino acid residues, namely Glu54 and Glu56 from the receptor and Glu42 from the TNF-α protein. nih.gov

Another significant protein interaction is with peroxisome proliferator-activated receptor-alpha (PPARα), where Peonidin-3-O-glucoside binds primarily through hydrophobic interactions and hydrogen bonds. mdpi.com This interaction is believed to upregulate the expression of genes involved in the oxidative catabolism of fatty acids. mdpi.com

In terms of enzyme inhibition, peonidin and its glycosides have been shown to modulate the activity of various enzymes. Peonidin inhibits α-glucosidase in a non-competitive manner, indicating that it binds to a site other than the active site, thereby altering the enzyme's structure and preventing the substrate from binding. nih.gov It is generally observed that the addition of a glycoside moiety at the C3 position on the C ring of anthocyanidins tends to decrease their α-glucosidase inhibitory activity. nih.gov Additionally, extracts rich in Peonidin-3-O-glucoside have demonstrated inhibitory effects on acetylcholinesterase (AChE) and cyclooxygenase-2 (COX-2). mdpi.com

Table 1: Summary of Peonidin Glycoside Interactions with Proteins and Enzymes

Interacting Macromolecule Peonidin Form Studied Key Findings Type of Interaction
Albumin Peonidin-3-O-glucoside Glycosylation increases binding affinity compared to the aglycone. nih.gov Non-covalent
TNF-α Receptor/TNF-α Peonidin-3-O-glucoside Binds to the receptor, preventing interaction with TNF-α protein. nih.gov Involves residues Glu54, Glu56, and Glu42. nih.gov Non-covalent
PPARα Peonidin-3-O-glucoside Binds to the receptor, potentially upregulating fatty acid catabolism genes. mdpi.com Hydrophobic interactions, Hydrogen bonds mdpi.com
α-Glucosidase Peonidin Acts as a non-competitive inhibitor. nih.gov Non-covalent
Acetylcholinesterase (AChE) Peonidin-3-O-glucoside Inhibits enzyme activity. mdpi.com Not specified
Cyclooxygenase-2 (COX-2) Peonidin-3-O-glucoside Inhibits enzyme activity. mdpi.com Not specified
MAPK10, B-raf Peonidin Identified as a top-binding compound in silico. nih.gov Non-covalent

Analytical Quantification and Detection Methodologies

Spectrophotometric Assays for Quantitative Determination

Spectrophotometric methods are widely utilized for the quantitative analysis of total anthocyanins, including Peonidin (B1209262) 3-arabinoside cation, due to their simplicity, low cost, and reliability. nih.gov One of the most common approaches is the pH differential method, which relies on the structural transformation of the anthocyanin molecule in response to changes in pH. usda.gov

The underlying principle of this method is that the flavylium (B80283) cation form of an anthocyanin is intensely colored at a low pH (typically 1.0), while at a higher pH (around 4.5), it predominantly exists in a colorless hemiketal form. usda.gov By measuring the absorbance difference at a specific wavelength (typically around 510-530 nm, corresponding to the maximum absorbance of the flavylium cation) between the two pH values, the concentration of total monomeric anthocyanins can be determined. undip.ac.id The results are often expressed as equivalents of a standard compound, such as cyanidin-3-glucoside. usda.gov This technique effectively corrects for interference from degraded polymeric pigments and other compounds that are not affected by pH changes. usda.gov

While robust for determining total anthocyanin content, spectrophotometric assays lack the specificity to quantify individual anthocyanins like Peonidin 3-arabinoside cation in a complex mixture. Therefore, they are often used as a preliminary screening tool before more specific chromatographic analyses.

Chromatographic Quantification Techniques

Chromatographic techniques are indispensable for the separation, identification, and precise quantification of individual anthocyanins from complex mixtures. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the most prevalent methods.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the identification and quantification of specific anthocyanins. mdpi.com The technique typically employs a reversed-phase column, most commonly a C18 column, for separation. mdpi.comcore.ac.uk

The mobile phase usually consists of an acidified aqueous solution and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). mdpi.comnih.gov The addition of an acid, like formic acid, is crucial to maintain the anthocyanins in their stable flavylium cation form, which is essential for detection. mdpi.com Detection is commonly performed using a diode-array detector (DAD) or a UV-Vis detector set at the visible maximum absorption wavelength for anthocyanins (around 520 nm). mdpi.comnih.gov

For quantitative analysis, external calibration is a common practice. This involves creating a calibration curve by plotting the peak areas of known concentrations of an authentic this compound standard against their corresponding concentrations. The concentration of the analyte in an unknown sample is then determined by interpolating its peak area on this curve. The reliability of this method has been demonstrated in various studies, showing good linearity with high regression coefficients (R² > 0.99). nih.govmdpi.com

Table 1: Representative HPLC Parameters for Anthocyanin Analysis
ParameterConditionReference
ColumnReversed-phase C18 mdpi.com
Mobile PhaseAcidified water and acetonitrile/methanol mdpi.comnih.gov
Detection Wavelength~520 nm nih.gov
QuantificationExternal calibration curve mdpi.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems can operate at higher pressures, which results in better resolution, shorter analysis times, and increased sensitivity. mdpi.com These improvements are particularly beneficial for analyzing complex samples containing numerous anthocyanins with similar structures. mdpi.com

The enhanced peak efficiency in UPLC leads to sharper and narrower peaks, which improves both the separation from interfering compounds and the limits of detection and quantification. mdpi.com This allows for the accurate measurement of low-concentration anthocyanins that might not be resolved or detected using standard HPLC methods. The fundamental principles of separation and detection in UPLC are similar to HPLC, employing reversed-phase columns and UV-Vis detection, but with significantly improved performance. researchgate.net

For unparalleled sensitivity and selectivity, liquid chromatography is often coupled with tandem mass spectrometry (LC-MS/MS). mdpi.com This hyphenated technique provides not only retention time data but also mass-to-charge ratio (m/z) information, which allows for definitive compound identification and quantification, even in highly complex matrices. mdpi.com

A particularly powerful mode for quantification is Multiple Reaction Monitoring (MRM). researchgate.net In MRM, the mass spectrometer is set to selectively monitor a specific precursor-to-product ion transition for the target analyte. For this compound, this involves isolating its specific precursor ion (the molecular ion, [M]+) and then fragmenting it to produce a characteristic product ion. nih.gov The instrument then monitors this specific transition, filtering out all other ions. This high degree of selectivity minimizes matrix effects and allows for extremely low detection limits, often in the picogram range. researchgate.netnih.gov

The MRM transition for Peonidin 3-arabinoside has been identified with a precursor ion (Q1) m/z of 433.2 and a specific product ion (Q3) m/z of 301.2, which corresponds to the peonidin aglycone. nih.gov This specific transition enables its precise quantification in various samples.

Table 2: MRM Transition for this compound
CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zReference
Peonidin 3-arabinoside433.2301.2 nih.gov

Method Validation and Quality Control in Research

To ensure the reliability and accuracy of quantitative data, any analytical method used for the determination of this compound must be thoroughly validated. Method validation is a critical process that demonstrates the suitability of the analytical procedure for its intended purpose. mdpi.com Key validation parameters, as often stipulated by guidelines from the International Conference on Harmonisation (ICH), include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness. nih.gov

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte. For chromatographic methods, calibration curves typically show excellent linearity with a regression coefficient (R²) of ≥ 0.99 over a specified concentration range. nih.govmdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.com For anthocyanin analysis using chromatographic methods, reported LOD and LOQ ranges are typically in the µg/mL to ng/mL range, with LC-MS/MS methods offering significantly lower limits. mdpi.comnih.gov For example, some validated UHPLC-MS methods report LODs below 2.3 ng/mL and LOQs below 8.1 ng/mL for anthocyanins. nih.govresearchgate.net

Accuracy: Accuracy is determined by measuring the agreement between a measured value and the true value. It is often assessed through recovery studies, where a known amount of the standard is spiked into a sample matrix and the percentage recovered is calculated. Acceptable recovery is generally within 90-110%. nih.gov

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For anthocyanin analysis, intra- and inter-day precision with RSD values of less than 15% are generally considered acceptable. mdpi.comnih.gov

Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Table 3: Typical Validation Parameters for Anthocyanin Quantification Methods
ParameterTypical Acceptance CriteriaReference
Linearity (R²)≥ 0.99 nih.govmdpi.com
LOD (Chromatographic)0.01–0.40 µg/mL mdpi.com
LOQ (Chromatographic)0.03–1.20 µg/mL mdpi.com
Accuracy (Recovery)>90% nih.gov
Precision (RSD)< 15% mdpi.comnih.gov

Structure Activity Relationship Sar and Derivatization Studies

Elucidation of Structural Determinants for Biological Activities

The functionality of Peonidin (B1209262) 3-arabinoside is not determined by a single molecular feature but rather by the synergistic contribution of its arabinose sugar unit and the specific substitution patterns on its peonidin aglycone core.

The type of sugar attached to an anthocyanidin and its point of attachment are pivotal in determining the molecule's absorption, stability, and biological interactions. Glycosylation is a critical modification that enhances the stability and water solubility of the otherwise unstable anthocyanidin aglycone.

The sugar moiety's role extends to mediating the interaction with cellular transporters. For instance, the absorption and transport of anthocyanins in the gut are influenced by glucose transporters such as GLUTs and SGLT1. The presence of a sugar group is essential for certain activities; the malvidin (B83408) aglycone, for example, did not inhibit glucose absorption in Caco-2 intestinal cells, whereas its glycosylated form, malvidin-3-glucoside, did, demonstrating the critical role of the sugar moiety in this function.

Specifically for Peonidin 3-arabinoside, the nature of the sugar—arabinose—is significant. Studies comparing the absorption of different anthocyanin glycosides have shown that those containing arabinose are often poorly absorbed compared to those with glucose or galactose moieties. This suggests that the arabinoside portion of the molecule influences its pharmacokinetic profile, potentially leading to lower bioavailability compared to other common anthocyanin glycosides.

Table 1: Influence of Glycosylation on Anthocyanin Properties

Structural Feature Influence on Function Specific Example/Finding
Presence of Sugar Essential for specific biological activities like inhibition of glucose transport. Enhances stability and water solubility. Malvidin aglycone showed no inhibition of glucose absorption, while malvidin-3-glucoside did.
Type of Sugar Affects absorption rates and bioavailability. Arabinoside-containing anthocyanins have been observed to be poorly absorbed compared to glucoside or galactoside forms.
Glycosylation Site Primarily at the C3 position, which is crucial for stability. Glycosylation at the C3 position shields the unstable flavylium (B80283) cation.
Number of Sugars Influences transport rates across cell membranes. Monoglycosides generally exhibit higher transport rates compared to diglycosides.

The peonidin aglycone itself is an O-methylated derivative of cyanidin (B77932), possessing a methoxy (B1213986) group (-OCH₃) at the 3' position on the B-ring. This methylation, along with the pattern of hydroxyl (-OH) groups, is a key determinant of its biological activity and stability.

Methylation generally increases the lipophilicity and stability of the anthocyanidin. Research on the transport of various anthocyanins across Caco-2 cell monolayers has indicated that a higher degree of methylation on the B-ring can promote higher transport rates. Since peonidin is the methylated form of cyanidin, this structural difference is expected to contribute to a distinct bioavailability and activity profile.

Table 2: Effect of Aglycone Substitution on Anthocyanin Activity

Substitution Pattern Effect on Properties Relevance to Peonidin
Methylation Promotes transport across cell membranes; increases lipophilicity and stability. Peonidin is a methylated form of cyanidin, which may enhance its transport rate compared to its non-methylated counterpart.
Hydroxylation Crucial for antioxidant activity; pattern on the B-ring dictates radical scavenging potential. The 4'-OH group on the peonidin B-ring is a key functional site for antioxidant activity.
Combined Pattern The balance between methylation and hydroxylation fine-tunes the overall biological activity and stability. The 3'-methoxy, 4'-hydroxy pattern on peonidin's B-ring defines its specific chemical reactivity and biological function.

Synthesis and Characterization of Novel Derivatives

To overcome limitations such as instability and low bioavailability, chemical modification of Peonidin 3-arabinoside can be employed to create novel derivatives with enhanced properties. These derivatization studies focus on altering the molecule's structure to improve its performance as a bioactive compound.

A primary strategy for creating novel anthocyanin derivatives is acylation, which involves the esterification of hydroxyl groups on the sugar moiety with an acyl group. This modification has been shown to significantly enhance the stability of anthocyanins. The attachment of acyl groups, such as those from cinnamic acid or lauric acid, can protect the molecule from degradation by light and heat. spkx.net.cnnih.gov

This process works by several mechanisms:

Steric Hindrance: The bulky acyl group can physically shield the sensitive flavylium cation core from nucleophilic attack by water, which is a primary degradation pathway. researchgate.net

Reduced Polarity: Acylation decreases the polarity of the anthocyanin, which can improve its solubility in lipid-based systems and potentially alter its interaction with cell membranes. spkx.net.cnresearchgate.net

Intramolecular Co-pigmentation: The attached acyl group can fold back to stack against the flavylium ring, a phenomenon that enhances color stability. researchgate.net

While direct synthesis of Peonidin 3-arabinoside derivatives is not widely reported, the successful acylation of structurally similar anthocyanins, such as cyanidin-3-O-glucoside, serves as a proof of principle for this strategy. Methods for acylation can be chemical, using acyl chlorides, or enzymatic, which offers a greener and more specific approach. nih.govbohrium.comdoaj.org

Once novel derivatives are synthesized, they must be rigorously evaluated to confirm that the desired enhancements have been achieved. This typically involves a comparative analysis against the parent compound, Peonidin 3-arabinoside.

Stability Analysis: A key evaluation is the assessment of thermal and photostability. Acylated derivatives are often subjected to elevated temperatures, and their degradation is monitored over time using techniques like HPLC. The half-life (t½) of the compound under these stress conditions is a critical parameter. For example, studies on acylated cyanidin-3-glucoside have shown significantly longer half-lives compared to the non-acylated form, indicating superior thermal stability. nih.gov

Biological Activity Assessment: It is crucial to ensure that the chemical modification does not diminish, and preferably enhances, the biological activity of the parent molecule. Antioxidant capacity is a commonly evaluated property. Standard in vitro antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power) assays, are used to compare the radical scavenging and reducing abilities of the derivative versus the original compound. spkx.net.cn Research has shown that acylation can significantly enhance hydroxyl radical scavenging ability without negatively impacting other antioxidant capacities. spkx.net.cn

Intermolecular Interactions and Complexation Studies

Complexation with Metal Ions and Chelating Properties

Anthocyanins that possess catechol or pyrogallol groups on their B-ring are known to form complexes with metal ions, a process known as metal chelation researchgate.net. This interaction can lead to a "bluing effect," causing a bathochromic shift (a shift to longer wavelengths) in the visible absorption spectrum, which results in a change of color towards blue or violet hues researchgate.netnih.gov. While research directly on Peonidin (B1209262) 3-arabinoside cation is specific, the principles of metal chelation observed in structurally similar anthocyanins, such as petunidin derivatives, provide valuable insights.

Studies on petunidin derivatives have shown that they can chelate with metal ions like aluminum (Al³⁺) and iron (Fe³⁺) researchgate.netmdpi.com. This chelation is dependent on pH, the specific metal ion, and its concentration mdpi.com. For instance, in neutral and alkaline conditions, the presence of these metal ions leads to significant bathochromic and hyperchromic shifts, resulting in a range of blue to green colors and intensified coloration mdpi.com. Iron (Fe³⁺) has been observed to cause a larger bathochromic shift compared to aluminum (Al³⁺) researchgate.net. Such interactions not only alter the color but also enhance the stability of the anthocyanin researchgate.netmdpi.com. Given the structural similarities, it is plausible that Peonidin 3-arabinoside cation also exhibits chelating properties, forming complexes with metal ions that influence its color and stability. The formation of these metal complexes involves the coordination of the metal ion with hydroxyl groups on the anthocyanin structure researchgate.net.

Table 1: Effects of Metal Chelation on Petunidin Derivatives (as a proxy for this compound)

Metal Ion pH Condition Observed Effect Reference
Al³⁺ Neutral to Alkaline Bathochromic shift, blue hues, enhanced color stability researchgate.netmdpi.com

Non-Covalent Interactions with Proteins and Carbohydrates

This compound, like other flavonoids, can engage in non-covalent interactions with macromolecules such as proteins and carbohydrates. These interactions are primarily driven by forces like hydrogen bonding, van der Waals forces, and hydrophobic interactions rsc.orgnih.gov.

Interactions with Proteins: The binding of anthocyanins, including peonidin, to proteins has been a subject of significant research, particularly in the context of their biological effects and their behavior in food systems nih.govmdpi.com. Molecular docking studies have been employed to understand the binding affinities between specific anthocyanins and proteins nih.govmdpi.com. These studies suggest that variations in the substructure of anthocyanins, such as the number and position of hydroxyl groups, influence their binding affinities for proteins mdpi.com.

For example, the interaction between cyanidin-3-O-glucoside (a closely related anthocyanin) and milk proteins has been shown to be a static quenching process, indicating the formation of a complex nih.govdoi.org. The primary driving forces for such interactions are often hydrophobic doi.org. Molecular docking simulations have identified specific amino acid residues, such as ARG-148 in the oleosin protein, as primary binding sites for anthocyanins, with hydrogen bonding being a dominant stabilizing force nih.gov. The binding of anthocyanins can induce conformational changes in proteins, potentially affecting their digestibility and functional properties nih.gov.

Interactions with Carbohydrates: The non-covalent interactions between flavonoids and carbohydrates are less studied compared to those with proteins rsc.org. However, these interactions are fundamental in many biological processes and food systems. The interactions are generally modulated by characteristics such as the degree of polymerization and the number of external hydroxyl groups on the flavonoid rsc.org. Electrostatic and ionic interactions are often predominant in flavonoid-carbohydrate binding rsc.org. The arabinose sugar moiety in this compound provides sites for hydrogen bonding, which can facilitate interactions with the hydroxyl groups present in carbohydrate polymers like starches and pectins. These interactions can influence the texture and stability of food matrices.

Table 2: Summary of Non-Covalent Interactions

Interacting Molecule Primary Driving Forces Potential Consequences References
Proteins Hydrogen bonding, hydrophobic interactions, van der Waals forces Altered protein conformation, modified biological activity, changes in digestibility nih.govnih.govmdpi.comnih.govdoi.org

Co-pigmentation with Other Flavonoids and Phenolic Compounds

Co-pigmentation is a phenomenon where anthocyanins form molecular complexes with other colorless or weakly colored organic molecules, known as co-pigments. This interaction leads to an enhancement and stabilization of the anthocyanin color nih.govresearchgate.net. Common co-pigments include other flavonoids, phenolic acids, and certain alkaloids researchgate.net.

The mechanism of co-pigmentation involves the formation of non-covalent complexes, where the co-pigment molecule stacks with the planar structure of the anthocyanin. This stacking protects the anthocyanin from hydration and subsequent degradation, leading to a hyperchromic effect (an increase in color intensity) and often a bathochromic shift researchgate.net.

Studies on anthocyanins similar to this compound have demonstrated the effectiveness of co-pigmentation. For example, the stability of delphinidin-3-O-galactoside and delphinidin-3-O-arabinoside was synergistically enhanced by co-pigmentation with phenolic compounds researchgate.net. The effectiveness of co-pigmentation is influenced by several factors, including the structure and concentration of both the anthocyanin and the co-pigment, the pH of the solution, and the temperature researchgate.net. For instance, the addition of phenolic compounds like catechin or epicatechin can significantly increase the absorbance of anthocyanin solutions researchgate.net. This process is crucial for the color expression in many flowers, fruits, and food products derived from them nih.gov.

Table 3: Factors Influencing Co-pigmentation

Factor Influence on Co-pigmentation Reference
Co-pigment Structure Planar structures that can stack with the anthocyanin are more effective. researchgate.net
Pigment-to-Co-pigment Ratio Higher concentrations of the co-pigment generally lead to a stronger effect, up to a certain point. researchgate.net
pH Affects the chemical equilibrium of the anthocyanin and the charge of the co-pigment, influencing complex formation. researchgate.net

Research Directions and Emerging Paradigms

Systems Biology and Omics Approaches in Plant Pigmentation

The study of plant pigmentation, including the biosynthesis of compounds like Peonidin (B1209262) 3-arabinoside cation, is increasingly benefiting from systems biology and "omics" approaches. These methodologies allow for a holistic understanding of the complex interplay of genes, proteins, and metabolites that govern the production of pigments.

An integrative systems biology approach is essential for comprehending the complexity and interconnectivity of the biological processes involved in plant physiology. nih.gov By combining various omics data, such as genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a comprehensive view of the relationships between different biomolecules and their functions in plant traits like pigmentation. nih.govphytolab.com This integrated approach is crucial for deciphering the intricate regulatory networks that control the flavonoid biosynthetic pathway, which leads to the synthesis of anthocyanins.

Recent advancements in analytical technologies and the capacity to process large datasets have enabled the integration of multi-omics data, providing deeper insights into cellular, tissue, and organismal functions. nih.govphytolab.com For instance, transcriptomics can identify the genes involved in the anthocyanin pathway that are expressed under specific conditions, while metabolomics can quantify the resulting accumulation of Peonidin 3-arabinoside cation and other related compounds. Proteomics can further elucidate the roles of the enzymes and regulatory proteins involved. By integrating these layers of information, scientists can construct detailed models of the metabolic pathways and regulatory networks that control the production of this specific pigment.

Advanced Computational and In Silico Modeling for Mechanistic Insights

Advanced computational and in silico modeling are powerful tools for gaining mechanistic insights into the properties and potential biological activities of this compound. These methods allow researchers to predict how the molecule interacts with biological targets, saving time and resources compared to traditional experimental approaches.

Molecular docking studies, for example, have been employed to investigate the interaction of Peonidin 3-arabinoside with specific protein targets. In one study, Peonidin 3-arabinoside was evaluated as a potential natural anticancer compound against the acting receptor-like kinase 5 (ALK5) receptor. researchgate.netpubcompare.ai Using the Autodock Vina tool, the binding energy of Peonidin 3-arabinoside against ALK5 was found to be -8.4 kcal/mol, which was higher than that of known inhibitors, suggesting a strong binding affinity. researchgate.netpubcompare.ai

In addition to docking, in silico tools are used to predict the drug-likeness and ADME (absorption, distribution, metabolism, and excretion) properties of compounds. For Peonidin 3-arabinoside, analysis using the SwissADME tool indicated that it conforms to Lipinski's rule of five and Ghose variations, which are important indicators of a compound's potential as an orally active drug. researchgate.netpubcompare.ai These computational approaches provide valuable preliminary data that can guide further in vitro and in vivo studies to validate the predicted biological activities. researchgate.netpubcompare.ai

Exploration of Novel Biological Activities in Diverse Model Systems

There is a growing interest in exploring the novel biological activities of this compound and related anthocyanins in a variety of model systems, ranging from cell cultures to animal models. These studies aim to uncover the therapeutic potential of these natural pigments.

While research specifically on Peonidin 3-arabinoside is emerging, studies on closely related compounds provide insights into its potential bioactivities. For instance, the neuroprotective effects of cyanidin-3-O-arabinoside were investigated in an aluminum chloride-induced zebrafish model of Alzheimer's disease. mdpi.com The administration of the compound was found to improve locomotor impairments, reduce acetylcholinesterase activity, decrease brain oxidative stress, and mitigate pathological changes in brain tissue. mdpi.com

In vitro studies on other peonidin and cyanidin (B77932) derivatives have demonstrated a range of biological effects, including antioxidant, anti-inflammatory, and anticancer activities. Peonidin-3-O-glucoside, for example, has been shown to ameliorate nonalcoholic fatty liver disease in a cell model by reducing oxidative stress and inflammation. mdpi.com It has also exhibited selective antitumor effects on certain breast cancer cells. researchgate.net Similarly, cyanidin-3-glucoside has been reported to induce apoptosis in cancer cells and reduce tumor size in animal models. researchgate.net These findings encourage further investigation into the specific biological activities of Peonidin 3-arabinoside in various disease models.

Development of Standardized Reference Materials and Analytical Protocols

The accurate quantification and identification of this compound in various matrices, such as food and biological samples, depend on the availability of standardized reference materials and validated analytical protocols. The development of these standards is crucial for ensuring the quality and comparability of research data.

Certified reference materials (CRMs) for anthocyanins are critical for accurate determination. nih.gov The process of developing a CRM involves the purification of the compound to a high degree, followed by rigorous characterization to determine its purity. nih.gov This is often achieved using a combination of methods like mass balance and quantitative nuclear magnetic resonance (qNMR). nih.gov The homogeneity and stability of the CRM under various storage conditions are also thoroughly assessed. nih.gov

Several companies now offer Peonidin 3-arabinoside chloride as a reference standard, often with a purity of over 97% as determined by high-performance liquid chromatography (HPLC). chemfaces.comextrasynthese.combiolink.no These commercially available standards are essential for the development and validation of analytical methods. Advanced analytical protocols, such as ultra-high-performance liquid chromatography (UHPLC), have been developed for the rapid and sensitive determination of anthocyanins, including Peonidin 3-arabinoside, in various products. thermofisher.com These methods provide good sensitivity and allow for the detection and quantification of a wide range of anthocyanins in a single run. thermofisher.com

Biotechnological Production and Purification Innovations

The demand for high-purity anthocyanins like this compound for research and potential commercial applications has driven innovation in their production and purification. Biotechnological approaches offer a sustainable and controllable alternative to extraction from plant sources. nih.gov

Metabolic engineering of microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, presents a promising platform for the production of specific anthocyanins. nih.govjairjp.com By introducing and optimizing the expression of genes from the plant flavonoid pathway, microbes can be engineered to synthesize these complex molecules. frontiersin.org For instance, engineered E. coli has been used to produce peonidin 3-O-glucoside by expressing an O-methyltransferase, with yields enhanced by improving the availability of the methyl donor S-adenosylmethionine (SAM). frontiersin.org Plant cell and tissue culture is another biotechnological strategy that allows for the production of anthocyanins under controlled conditions, which can sometimes lead to higher yields than in the parent plant. researchgate.netnih.gov

Innovations in purification are equally important for obtaining high-purity compounds. Counter-current chromatography (CCC) has emerged as an effective technique for the large-scale separation and purification of anthocyanins from natural extracts. mdpi.com This method has been successfully applied to the fractionation of various phenolic compounds, including anthocyanins, and is valuable for obtaining the quantities needed for biological activity studies and for use as analytical standards. mdpi.com Additionally, green extraction techniques such as pressurized liquid extraction (PLE) are being explored as efficient and environmentally friendly alternatives to conventional solvent extraction methods. mdpi.com

Q & A

Q. How can Peonidin 3-arabinoside cation be reliably identified and quantified in complex biological matrices?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS) for identification. Quantification requires calibration with authentic standards (e.g., ≥98% purity) and validation using spiked recovery tests. For example, anthocyanins like peonidin derivatives are often quantified using reverse-phase C18 columns with acidic mobile phases (e.g., 0.1% formic acid in water/acetonitrile) to enhance separation . Colorimetric assays (e.g., Folin-Ciocalteu for total phenolics) are less specific but can supplement chromatographic data .

Q. What are the key stability considerations for this compound during experimental workflows?

  • Methodological Answer : Stability is pH- and temperature-dependent. Store samples at <-5°C in dark conditions to prevent degradation . Avoid prolonged exposure to neutral or alkaline pH, which destabilizes the flavylium cation structure. Degradation products (e.g., chalcone forms) should be monitored via UV-Vis spectral shifts (λmax ~520 nm for intact anthocyanins) .

Q. How can researchers distinguish Peonidin 3-arabinoside from structurally similar anthocyanins (e.g., cyanidin derivatives)?

  • Methodological Answer : Use tandem MS (MS/MS) to differentiate based on fragmentation patterns. Peonidin derivatives exhibit a characteristic methoxy group (-OCH3) on the B-ring, leading to distinct mass shifts (e.g., +16 Da compared to cyanidin). Chromatographic retention times and UV-Vis spectra (e.g., λmax ~520 nm) further aid differentiation .

Advanced Research Questions

Q. How should experimental designs address contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Contradictions may arise from matrix effects (e.g., polyphenol-protein interactions) or assay variability. Control for these by:
  • Standardizing extraction protocols (e.g., acidified methanol for anthocyanin isolation).
  • Including internal standards (e.g., deuterated analogs) in bioactivity assays.
  • Validating findings across multiple cell lines or in vivo models to assess context-dependent effects .

Q. What advanced techniques are critical for elucidating the metabolic fate of this compound in vivo?

  • Methodological Answer : Employ stable isotope tracing (e.g., ¹³C-labeled compounds) coupled with LC-MS/MS to track metabolites in plasma or urine. For gut microbiota interactions, use anaerobic batch cultures with fecal inocula and quantify microbial metabolites (e.g., protocatechuic acid) via targeted metabolomics .

Q. How can researchers optimize experimental conditions for studying the antioxidant mechanisms of this compound?

  • Methodological Answer : Use electron paramagnetic resonance (EPR) spectroscopy to quantify radical scavenging activity (e.g., against DPPH or ABTS⁺ radicals). Pair this with cellular assays (e.g., ROS detection in H₂O₂-stressed HepG2 cells) to correlate chemical antioxidant capacity with biological relevance. Normalize data to molar concentrations to avoid overinterpretation of dose-dependent effects .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in Peonidin 3-arabinoside studies?

  • Methodological Answer : Fit data to nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC₅₀ values. Report confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Ensure raw data and analysis scripts are archived in repositories like Zenodo for transparency .

Q. How should conflicting data on Peonidin 3-arabinoside’s stability in food matrices be resolved?

  • Methodological Answer : Replicate studies using harmonized protocols (e.g., ISO 13302 for anthocyanin stability in beverages). Test variables such as light exposure, oxygen levels, and matrix composition (e.g., presence of ascorbic acid). Publish negative results to reduce publication bias .

Comparative and Mechanistic Studies

Q. What methodologies enable comparative analysis of Peonidin 3-arabinoside with other anthocyanins (e.g., cyanidin 3-glucoside)?

  • Methodological Answer : Use molecular docking simulations to predict interactions with cellular targets (e.g., NF-κB or Nrf2 pathways). Validate computationally predicted binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference findings with transcriptomic data (e.g., RNA-seq) to identify pathway-specific effects .

Q. How can researchers investigate the epigenetic modulation potential of this compound?

  • Methodological Answer : Perform chromatin immunoprecipitation sequencing (ChIP-seq) to assess histone modification changes (e.g., H3K4me3) in treated cells. Combine with DNA methylation arrays (e.g., Illumina Infinium) to profile genome-wide epigenetic alterations. Use CRISPR-interference (CRISPRi) to validate candidate genes regulated by these modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.